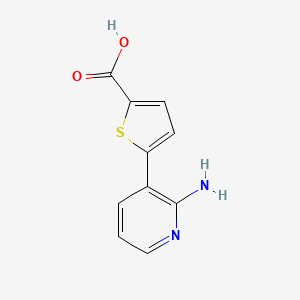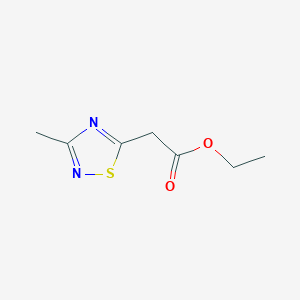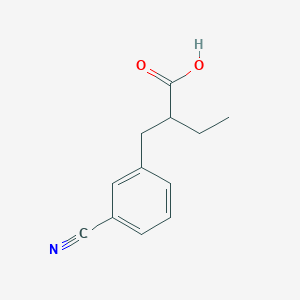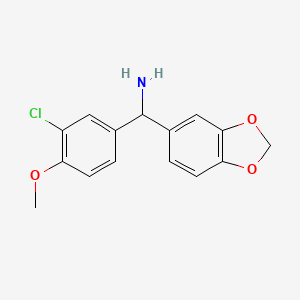
2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- is a heterocyclic compound that features both a thiophene ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- typically involves the formation of the thiophene ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Thiophenecarboxylic acid: A simpler compound with only the thiophene ring.
3-Amino-2-thiophenecarboxylic acid: Similar structure but with the amino group in a different position.
5-(2-Amino-3-pyridinyl)-2-thiophenecarboxylic acid: A closely related compound with slight structural variations.
Uniqueness
2-Thiophenecarboxylic acid, 5-(2-amino-3-pyridinyl)- is unique due to the presence of both the thiophene and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.
特性
CAS番号 |
887201-28-7 |
|---|---|
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC名 |
5-(2-aminopyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-9-6(2-1-5-12-9)7-3-4-8(15-7)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
InChIキー |
BWSVDLUHEQATHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)N)C2=CC=C(S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)

![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)








![4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12112773.png)
